2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
CAS No.: 2640845-46-9
Cat. No.: VC11856466
Molecular Formula: C16H16F3N7
Molecular Weight: 363.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640845-46-9 |
|---|---|
| Molecular Formula | C16H16F3N7 |
| Molecular Weight | 363.34 g/mol |
| IUPAC Name | 2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C16H16F3N7/c1-11-10-12-14(20-4-5-26(12)23-11)24-6-8-25(9-7-24)15-21-3-2-13(22-15)16(17,18)19/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | BPDPGYMNZCXYAM-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Introduction
Structural Features
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Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleic acids and is often found in pharmaceuticals due to its ability to interact with biological targets.
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Piperazine Ring: This heterocyclic ring is commonly used in drug design for its versatility in forming interactions with various receptors and enzymes.
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Pyrazolo[1,5-a]pyrazine Moiety: This fused ring system is known for its pharmacological properties, including potential anticancer activities.
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Trifluoromethyl Group: This substituent can enhance the compound's lipophilicity and stability, affecting its pharmacokinetic profile.
Synthesis and Chemical Reactivity
The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and condensations. The presence of multiple functional groups allows for various chemical modifications to enhance biological activity or develop new derivatives.
Biological Activities
While specific data on 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is scarce, similar compounds have shown promise in several therapeutic areas:
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Anticancer Properties: Compounds with pyrazolo[1,5-a]pyrazine and piperazine moieties have been explored for their potential to inhibit kinases involved in cancer cell proliferation.
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Neurological Applications: The presence of heterocyclic rings can facilitate interactions with neurological targets, potentially leading to neuroprotective effects.
Comparison with Similar Compounds
Future Research Directions
Given the limited information available on 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, future studies should focus on:
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Synthesis Optimization: Developing efficient synthesis protocols to improve yield and purity.
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Biological Evaluation: Investigating the compound's interactions with biological targets to elucidate its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.
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